Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate hydrochloride
Description
Chemical Identity and Structural Significance
This compound (C₉H₁₈ClNO₂) is a bicyclic ester hydrochloride featuring a 2,2-dimethylcyclobutane ring substituted with an amino group at the 3-position and an acetate methyl ester at the adjacent carbon. The molecular structure is defined by the following key attributes:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.70 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1(C(CC1N)CC(=O)OC)C.Cl |
| InChIKey | KAGAVYWDCRKZEB-UHFFFAOYSA-N |
The cyclobutane ring adopts a puckered conformation, which introduces torsional strain while enhancing stereochemical control in synthetic applications. The amino group participates in hydrogen bonding and serves as a handle for further functionalization, whereas the methyl ester group improves solubility in organic solvents.
Historical Context of Cyclobutane-Based Ester Derivatives
Cyclobutane derivatives have been studied since the early 20th century, but their synthetic utility expanded significantly with advances in photocycloaddition and strain-release strategies. The [2+2] photocycloaddition of alkenes, first reported in the 1960s, enabled efficient construction of cyclobutane rings, though early methods faced challenges in regioselectivity and functional group tolerance.
The incorporation of amino and ester groups into cyclobutane frameworks emerged in the 1980s, driven by interest in constrained peptides and bioisosteres. For example, Russian researchers demonstrated the synthesis of 2-aminocyclobutane-1-carboxylic acids via enamine cycloadditions, laying groundwork for later derivatives like methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate. Contemporary methods now leverage catalytic asymmetric synthesis and flow photochemistry to access enantiomerically pure cyclobutane esters.
Academic Relevance in Modern Organic Chemistry
This compound exemplifies three key trends in modern organic chemistry:
- Conformational Restriction : The cyclobutane ring restricts rotational freedom, enabling precise control over molecular topology. This property is exploited in protease inhibitors and kinase modulators, where rigid scaffolds improve target engagement.
- Metabolic Stability : Cyclobutanes resist oxidative degradation due to their saturated nature, making them valuable in prodrug design. The methyl ester group further enhances lipophilicity, facilitating blood-brain barrier penetration.
- Synthetic Versatility : The amino and ester functionalities allow divergent derivatization. For instance, the amine can undergo reductive amination to generate secondary amines, while the ester is amenable to hydrolysis or transesterification.
Recent studies highlight its role as a precursor to cyclobutane-containing diacids, which serve as monomers for biorenewable polymers. Photochemical [2+2] cycloadditions of sorbic acid derivatives, for example, yield cyclobutane diesters that are hydrolyzed to diacids for polycondensation reactions.
Properties
IUPAC Name |
methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2)6(4-7(9)10)5-8(11)12-3;/h6-7H,4-5,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVARRWSXZFUZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N)CC(=O)OC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The initial step involves the formation of the cyclobutyl ring structure. This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines under controlled conditions.
Esterification: The methyl ester group is introduced through esterification reactions, typically involving methanol and an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate hydrochloride is primarily investigated as a lead compound in drug discovery, particularly for targeting central nervous system disorders and infections. Its pharmacological potential is attributed to its ability to interact with specific biological targets, which can lead to the development of novel therapeutics.
Key Applications in Drug Discovery:
- CNS Disorders: The compound shows promise in treating conditions such as anxiety and depression due to its potential GABAergic activity, similar to other compounds that have been explored for their anxiolytic effects.
- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
Chemical Synthesis and Modifications
The synthesis of this compound typically involves several chemical reactions that can be optimized for yield and purity. The compound can be derived from simpler precursors through various synthetic routes, which include:
- Esterification Reactions: Converting carboxylic acids into esters using alcohols.
- Amine Functionalization: Introducing amino groups into existing structures to enhance biological activity.
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying enzyme-substrate interactions and protein binding affinities. Its structural characteristics allow researchers to explore how modifications affect biological activity.
Biological Interaction Studies:
- Binding Affinity Assessments: Studies focus on how the compound interacts with various biomolecules, influencing their structure and function through hydrogen bonding and steric effects.
- Enzyme Inhibition Studies: The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways, which is crucial for understanding its therapeutic implications.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound. Notable findings include:
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclobutyl ring provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Molecular and Structural Features
Key Observations:
Cyclobutane vs. Cyclobutane’s larger size may enhance conformational rigidity, which is advantageous in drug design for target specificity.
Aromatic vs. Aliphatic Systems ( vs. ): Aromatic derivatives () exhibit strong electron-withdrawing effects (Cl substituents), influencing reactivity in nucleophilic substitution or coupling reactions.
Amino Group Variations: The primary amino group in the target and offers higher nucleophilicity than the methylamino group in and , affecting salt formation and binding interactions.
Insights:
- Deprotection Methods : The use of HCl/dioxane in highlights a common strategy for generating hydrochloride salts, applicable to the target compound.
- NMR Signatures : Broad singlets (e.g., δ 9.00 in ) are characteristic of protonated amines, while sharp singlets (e.g., δ 3.79 in ) correspond to methoxy groups. Cyclobutane protons in the target would likely show complex splitting due to ring strain and substituents.
Physicochemical and Application Potential
- Solubility: The target’s cyclobutane and hydrophilic amino group may improve aqueous solubility compared to aromatic analogs (), which are more lipophilic.
- Bioactivity : Cyclobutane rings are increasingly used in drug discovery (e.g., protease inhibitors) to mimic peptide conformations, suggesting the target’s utility in medicinal chemistry .
Biological Activity
Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₇ClN₄O₂, with a molecular weight of approximately 171.24 g/mol. It features a cyclobutyl ring, an amino group, and an ester functional group, which contribute to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇ClN₄O₂ |
| Molecular Weight | 171.24 g/mol |
| Purity | >95% |
| CAS Number | 347184-77-4 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Cyclobutane Ring : Using appropriate precursors to create the cyclobutane structure.
- Introduction of the Amino Group : Employing methods such as reductive amination or nucleophilic substitution.
- Esterification : Reacting the resulting amine with acetic acid or its derivatives to form the ester bond.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Interaction with Ion Channels : The compound has been shown to modulate ion channels, which play critical roles in nerve impulse transmission and other cellular processes .
- Anticonvulsant Effects : In studies involving animal models, compounds structurally similar to this compound have demonstrated anticonvulsant properties, suggesting potential use in treating epilepsy .
- Enzyme Interaction Studies : The unique structural features allow for specific interactions with enzymes and proteins, potentially influencing their activity through hydrogen bonding and steric effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound helps elucidate its biological activity. Key findings include:
- Steric Hindrance : The cyclobutyl moiety contributes to steric hindrance that can affect binding affinities to biological targets.
- Amino Group Functionality : The presence of the amino group enhances hydrogen bonding capabilities, which is crucial for interactions with biomolecules .
Case Studies and Research Findings
- Ion Channel Modulation : A study demonstrated that derivatives of cyclobutylamines could effectively regulate ion channel activity, impacting cellular excitability and neurotransmission .
- Anticonvulsant Activity : In a controlled experiment using DBA/2 mice, compounds similar to this compound showed dose-dependent anticonvulsant effects, indicating their potential in epilepsy treatment .
- Pharmacological Profiling : Various derivatives were synthesized and tested for their binding affinity and efficacy in biological assays. Notably, modifications in the cyclobutane ring structure significantly influenced their pharmacokinetic properties and biological potency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(3-amino-2,2-dimethylcyclobutyl)acetate hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves cyclobutane ring formation followed by esterification and hydrochlorination. Key steps include:
- Cyclobutane precursor preparation : Cyclocondensation of amino alcohols or ketones with aldehydes under acidic conditions .
- Esterification : Reaction with methyl chloroacetate in the presence of a base (e.g., triethylamine) to introduce the ester group .
- Hydrochloride salt formation : Treatment with HCl in polar solvents (e.g., methanol) to improve stability .
- Optimization : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents significantly affect yield (reported 60–85%) and purity (>95% via HPLC) .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR confirm cyclobutane ring geometry (e.g., trans- vs. cis- isomerism) and ester/amine proton environments .
- HPLC-MS : Quantifies purity and detects impurities (e.g., unreacted precursors or byproducts) .
- IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for esters, N–H stretches at ~3300 cm⁻¹ for amines) .
- X-ray crystallography : Resolves absolute stereochemistry in enantiopure samples .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Stability assays : Accelerated degradation studies in buffers (pH 4–9) and organic solvents (e.g., DMSO, ethanol) at 4°C, 25°C, and −20°C.
- Findings : Hydrolytic degradation of the ester group occurs at elevated temperatures (>25°C) or in alkaline conditions. Storage at −20°C in anhydrous ethanol or DMSO minimizes decomposition (<5% over 6 months) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar cyclobutane derivatives?
- Methodology :
- Comparative SAR studies : Evaluate receptor binding affinities (e.g., via radioligand assays) for derivatives with modified cyclobutane substituents.
- Example : this compound shows higher affinity for serotonin receptors (Ki = 120 nM) compared to its cyclohexane analog (Ki = 450 nM), likely due to reduced ring strain and improved stereoelectronic alignment .
- Meta-analysis : Cross-reference pharmacological data from multiple studies to identify outliers caused by enantiomeric impurities or assay variability .
Q. How can enantioselective synthesis be achieved for this compound, and how do enantiomers differ in biological activity?
- Methodology :
- Chiral resolution : Use of (R)- or (S)-BINOL-derived catalysts during cyclobutane formation to control stereochemistry .
- Biological evaluation : In vitro assays (e.g., cAMP inhibition) reveal the (S)-enantiomer exhibits 3-fold higher activity at adrenergic receptors compared to the (R)-form, attributed to better fit in the receptor’s hydrophobic pocket .
Q. What computational approaches predict the compound’s pharmacokinetic properties and metabolite profiles?
- Methodology :
- In silico modeling : Tools like SwissADME predict high gastrointestinal absorption (TPSA = 60 Ų) but moderate blood-brain barrier penetration (LogP = 1.2).
- Metabolite identification : CYP450 enzyme docking simulations suggest primary oxidation at the cyclobutane methyl groups, validated via LC-MS/MS in hepatocyte models .
Q. How does the compound interact with lipid bilayers or protein targets in mechanistic studies?
- Methodology :
- Surface plasmon resonance (SPR) : Measures binding kinetics to immobilized receptors (e.g., GPCRs) with KD values in the micromolar range .
- Molecular dynamics simulations : Reveal preferential insertion of the cyclobutane ring into lipid membranes, enhancing local concentration near target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
